Cas no 923217-95-2 (N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide)

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide 化学的及び物理的性質
名前と識別子
-
- N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide
- F2210-0124
- N-(2-benzoyl-3-methylbenzofuran-6-yl)-2-methoxybenzamide
- 923217-95-2
- AKOS001957109
-
- インチ: 1S/C24H19NO4/c1-15-18-13-12-17(25-24(27)19-10-6-7-11-20(19)28-2)14-21(18)29-23(15)22(26)16-8-4-3-5-9-16/h3-14H,1-2H3,(H,25,27)
- InChIKey: PNHUVMGBWFAOGA-UHFFFAOYSA-N
- ほほえんだ: O1C(C(C2C=CC=CC=2)=O)=C(C)C2C=CC(=CC1=2)NC(C1C=CC=CC=1OC)=O
計算された属性
- せいみつぶんしりょう: 385.13140809g/mol
- どういたいしつりょう: 385.13140809g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 29
- 回転可能化学結合数: 5
- 複雑さ: 587
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.2
- トポロジー分子極性表面積: 68.5Ų
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | BA67938-1mg |
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide |
923217-95-2 | 1mg |
$245.00 | 2024-05-20 | ||
Life Chemicals | F2210-0124-3mg |
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide |
923217-95-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2210-0124-2μmol |
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide |
923217-95-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2210-0124-4mg |
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide |
923217-95-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2210-0124-1mg |
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide |
923217-95-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2210-0124-2mg |
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide |
923217-95-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 |
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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3. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamideに関する追加情報
Introduction to N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide (CAS No. 923217-95-2)
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide (CAS No. 923217-95-2) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its intricate molecular structure, represents a promising candidate for further exploration in drug discovery and medicinal chemistry. The presence of multiple aromatic rings and functional groups makes it a versatile scaffold for designing novel therapeutic agents.
The chemical structure of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide incorporates a benzofuran core, which is a well-known motif in natural products and pharmacologically active molecules. The benzoyl and methoxy substituents further enhance its potential as a building block for medicinal chemistry applications. This compound's unique structural features have positioned it as a subject of interest for researchers aiming to develop innovative treatments for various diseases.
In recent years, the pharmaceutical industry has seen a surge in the development of heterocyclic compounds due to their diverse biological activities. The benzofuran scaffold, in particular, has been extensively studied for its potential applications in the treatment of neurological disorders, inflammation, and cancer. N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide, with its rich structural framework, is poised to contribute to this growing field.
The synthesis of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide involves multi-step organic transformations that highlight the compound's synthetic complexity. The benzofuran core is typically constructed through cyclization reactions, while the introduction of the benzoyl and methoxy groups requires careful selection of reagents and reaction conditions. These synthetic strategies not only showcase the compound's structural elegance but also demonstrate the synthetic prowess required to produce such molecules.
The biological activity of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide has been explored in several preclinical studies. Researchers have investigated its potential as an inhibitor of various enzymes and receptors involved in disease pathways. For instance, preliminary studies suggest that this compound may exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammation and pain management.
The pharmacological profile of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide has also been examined in cell-based assays. These studies have revealed promising interactions with targets relevant to neurological disorders, including beta-secretase enzymes associated with Alzheimer's disease. The compound's ability to modulate these targets opens up new avenues for therapeutic intervention in neurodegenerative conditions.
In addition to its potential therapeutic applications, N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide has shown promise as a tool compound in chemical biology research. Its well-defined structure and functional groups make it an excellent candidate for developing probes and inhibitors for studying biological pathways. By leveraging this compound, researchers can gain deeper insights into the mechanisms underlying various diseases and develop more effective treatments.
The future prospects of N-(2-benzoyl-3-methyl-1-benzofuran-6-yliyl)]-N-(OCH₃)benzamide are exciting and multifaceted. Continued research efforts are expected to uncover new biological activities and optimize its pharmacological properties for clinical applications. Collaborative efforts between synthetic chemists, pharmacologists, and biologists will be crucial in translating this compound's potential into tangible therapeutic benefits.
The development of novel pharmaceuticals relies heavily on the availability of structurally diverse compounds like N-(OCH₃)]-N-(OCH₃)benzamide). As our understanding of disease mechanisms evolves, so too will the need for innovative molecular tools to address these challenges. The unique properties of this compound make it a valuable asset in the ongoing quest to develop safer and more effective treatments for human diseases.
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